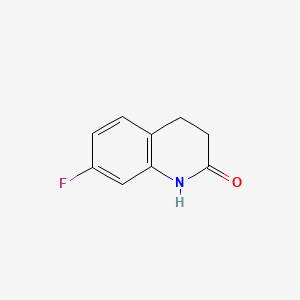

7-fluoro-3,4-dihydroquinolin-2(1H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c10-7-3-1-6-2-4-9(12)11-8(6)5-7/h1,3,5H,2,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUWDWKUKAVRBKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196652 | |

| Record name | Carbostyril, 3,4-dihydro-7-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4590-52-7 | |

| Record name | Carbostyril, 3,4-dihydro-7-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004590527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbostyril, 3,4-dihydro-7-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-fluoro-1,2,3,4-tetrahydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-fluoro-3,4-dihydroquinolin-2(1H)-one

Introduction: The Significance of the Fluorinated Dihydroquinolinone Scaffold

The 7-fluoro-3,4-dihydroquinolin-2(1H)-one core is a privileged scaffold in modern medicinal chemistry. The incorporation of a fluorine atom at the 7-position of the dihydroquinolinone ring system can significantly modulate the physicochemical and pharmacokinetic properties of a molecule. This strategic fluorination can enhance metabolic stability, improve binding affinity to biological targets, and alter lipophilicity, thereby influencing a compound's overall druglikeness. Dihydroquinolin-2(1H)-one derivatives have demonstrated a wide range of biological activities, making this particular fluorinated analog a valuable building block for the development of novel therapeutics in areas such as oncology, neuroscience, and infectious diseases.

This comprehensive guide provides a detailed exploration of a robust and widely applicable synthetic route to this compound. The presented methodology is grounded in fundamental principles of organic chemistry and is designed to be a self-validating system for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide step-by-step protocols, and present detailed characterization data to ensure reproducibility and scientific integrity.

Strategic Synthesis Pathway: A Two-Step Approach

The most common and efficient synthesis of this compound is achieved through a two-step sequence. This strategy involves an initial acylation to form a key intermediate, followed by an intramolecular Friedel-Crafts reaction to construct the desired heterocyclic ring system.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the N-(3-fluorophenyl)-3-chloropropionamide Intermediate

The initial step involves the formation of an amide bond between 3-fluoroaniline and 3-chloropropionyl chloride. This is a classic nucleophilic acyl substitution reaction where the amino group of the aniline attacks the electrophilic carbonyl carbon of the acyl chloride.

Experimental Protocol: Amidation

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-fluoroaniline (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). A base, typically triethylamine (1.1 eq) or pyridine, is added to scavenge the hydrochloric acid byproduct.

-

Acylation: Cool the solution to 0 °C in an ice bath. Add a solution of 3-chloropropionyl chloride (1.05 eq) in the same anhydrous solvent dropwise via the addition funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, N-(3-fluorophenyl)-3-chloropropionamide, is often obtained as a solid and can be purified by recrystallization from a suitable solvent system like ethanol/water or by flash column chromatography.

Part 2: Intramolecular Friedel-Crafts Cyclization

The second and final step is the intramolecular Friedel-Crafts cyclization of the N-(3-fluorophenyl)-3-chloropropionamide intermediate. This electrophilic aromatic substitution reaction is promoted by a Lewis acid, most commonly aluminum trichloride (AlCl₃)[1]. The Lewis acid activates the amide carbonyl group, facilitating the formation of an acylium ion or a related electrophilic species, which then attacks the electron-rich aromatic ring to form the six-membered lactam. The fluorine atom on the aniline ring is a deactivating group, which can make the cyclization more challenging compared to the non-fluorinated analog, often requiring more forcing conditions.

Mechanism of Cyclization

The generally accepted mechanism involves the coordination of the Lewis acid (AlCl₃) to the carbonyl oxygen of the amide, which increases the electrophilicity of the carbonyl carbon. This is followed by an intramolecular electrophilic attack on the aromatic ring, preferentially at the position para to the activating amino group and ortho to the deactivating fluorine atom. A subsequent deprotonation and rearomatization yield the final product.

Caption: Stepwise mechanism of the intramolecular Friedel-Crafts cyclization.

Experimental Protocol: Cyclization

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place anhydrous aluminum trichloride (3.0-5.0 eq).

-

Addition of Reactant: Add N-(3-fluorophenyl)-3-chloropropionamide (1.0 eq) portion-wise to the aluminum trichloride. The reaction is often carried out without a solvent (neat) or in a high-boiling inert solvent like nitrobenzene or chlorobenzene.

-

Heating: Heat the reaction mixture to a temperature ranging from 130 °C to 160 °C for 2-6 hours. The optimal temperature and time should be determined by monitoring the reaction progress by TLC or HPLC.

-

Quenching and Work-up: After cooling to room temperature, carefully quench the reaction mixture by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane. Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Data Presentation and Characterization

A thorough characterization of the final product is essential to confirm its identity and purity. The following tables summarize the expected physicochemical properties and spectroscopic data for this compound.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 4590-52-7 |

| Molecular Formula | C₉H₈FNO[2] |

| Molecular Weight | 165.16 g/mol [2] |

| Appearance | Off-white to white solid |

| Melting Point | 145-148 °C |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 9.15 (br s, 1H, NH), 7.15 (t, J=8.4 Hz, 1H, Ar-H), 6.70-6.65 (m, 2H, Ar-H), 2.95 (t, J=7.2 Hz, 2H, CH₂), 2.65 (t, J=7.2 Hz, 2H, CH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 170.5, 162.5 (d, ¹JCF=245.0 Hz), 140.0 (d, ³JCF=11.0 Hz), 129.5 (d, ³JCF=9.0 Hz), 125.0, 114.0 (d, ²JCF=22.0 Hz), 112.5 (d, ²JCF=21.0 Hz), 31.0, 25.5 |

| Mass Spectrometry (ESI+) | m/z: 166.0663 [M+H]⁺ |

Note: NMR chemical shifts are referenced to TMS (0 ppm). Coupling constants (J) are given in Hertz (Hz). The carbon attached to fluorine exhibits a characteristic doublet due to C-F coupling.

Conclusion and Future Perspectives

The two-step synthesis of this compound via amidation followed by an intramolecular Friedel-Crafts cyclization represents a reliable and scalable method for accessing this important heterocyclic building block. The provided detailed protocols and characterization data serve as a robust foundation for its preparation in a research and development setting. The versatility of the dihydroquinolinone scaffold, combined with the unique properties imparted by the fluorine substituent, ensures that this compound will continue to be a valuable tool in the design and synthesis of next-generation therapeutic agents. Further optimization of reaction conditions, including the exploration of alternative Lewis acids or greener solvent systems, may lead to even more efficient and sustainable synthetic routes.

References

- Zhang, L., et al. (2013). A Rh/Pd/Cu catalyst system led to an efficient one-pot synthesis of dihydroquinolinones. Organic Letters, 15, 2128.

- Chen, W., et al. (2019). Synthesis of Dihydroquinolinones via Radical Annulation. Journal of Organic Chemistry, 84, 8702.

- Küçükbay, H., et al. (2021). Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. Archiv der Pharmazie, 354(11), e2100122.

- Shigematsu, N., et al. (1961). Studies on the Synthesis of 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone. Chemical & Pharmaceutical Bulletin, 9, 975-5.

- Mayer, F., et al. (1927). Über die Synthese von Hydroxy-dihydro-carbostyrilen. Berichte der deutschen chemischen Gesellschaft, 60B, 854-64.

-

This compound. (2024). Drug Delivery. Available at: [Link]

-

2(1H)-Quinolinone, 7-fluoro-3,4-dihydro-. (n.d.). ChemBK. Available at: [Link]

-

Friedel–Crafts reaction. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]

-

Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. (n.d.). Organic Syntheses. Available at: [Link]

- Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof. (2006). Google Patents.

Sources

An In-Depth Technical Guide to 7-Fluoro-3,4-dihydroquinolin-2(1H)-one: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoro-3,4-dihydroquinolin-2(1H)-one, with the Chemical Abstracts Service (CAS) number 4590-52-7 , is a fluorinated derivative of the 3,4-dihydroquinolin-2(1H)-one scaffold. This heterocyclic compound has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The introduction of a fluorine atom at the 7-position of the quinolinone core can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications make it a valuable building block for the synthesis of novel therapeutic agents.

This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, detailed synthetic methodologies, potential applications in drug development with a focus on its biological activities, and essential safety and handling information.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 4590-52-7 | N/A |

| Molecular Formula | C₉H₈FNO | N/A |

| Molecular Weight | 165.16 g/mol | N/A |

| IUPAC Name | 7-fluoro-3,4-dihydro-1H-quinolin-2-one | N/A |

| Predicted Boiling Point | 305.8 ± 42.0 °C | N/A |

| Predicted Density | 1.241 ± 0.06 g/cm³ | N/A |

| Predicted pKa | 14.01 ± 0.20 | N/A |

Synthesis and Spectroscopic Characterization

General Synthetic Workflow:

Caption: General synthetic workflow for this compound.

Illustrative Experimental Protocol (Hypothetical):

-

Step 1: Synthesis of N-(3-Fluorophenyl)-3-chloropropionamide. To a solution of 3-fluoroaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere, 3-chloropropionyl chloride (1.1 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude N-(3-fluorophenyl)-3-chloropropionamide, which may be purified by recrystallization or column chromatography.

-

Step 2: Intramolecular Friedel-Crafts Cyclization. The N-(3-fluorophenyl)-3-chloropropionamide (1.0 eq) is added portion-wise to a stirred suspension of a Lewis acid, such as anhydrous aluminum chloride (AlCl₃, 2.5 eq), in a high-boiling inert solvent (e.g., chlorobenzene) at elevated temperature (e.g., 130-140 °C). The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto a mixture of ice and concentrated hydrochloric acid. The resulting precipitate is collected by filtration, washed with water, and dried to afford this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Spectroscopic Data (Representative):

While specific spectra for this compound are not publicly available, the following are expected characteristic peaks based on the analysis of similar structures.[1]

-

¹H NMR (Proton NMR): Expected signals would include two triplets in the aliphatic region (around 2.5-3.0 ppm) corresponding to the two methylene groups of the dihydroquinolinone ring. The aromatic region would display signals characteristic of a 1,2,4-trisubstituted benzene ring, with splitting patterns influenced by the fluorine atom. A broad singlet corresponding to the N-H proton would also be present.

-

¹³C NMR (Carbon-13 NMR): The spectrum would show characteristic peaks for the carbonyl carbon (around 170 ppm), the aliphatic methylene carbons, and six aromatic carbons. The carbon atom directly bonded to the fluorine atom would exhibit a large one-bond C-F coupling constant.

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 165, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of small molecules such as CO.

Potential Applications in Drug Discovery and Biological Activity

The 3,4-dihydroquinolin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. The introduction of a fluorine atom can further enhance its drug-like properties.

Potential Therapeutic Areas:

-

Oncology: Various quinolinone derivatives have demonstrated cytotoxic activity against a range of cancer cell lines.[2] The fluorine substituent in this compound may enhance its anticancer potential by improving cell permeability and metabolic stability.

-

Neurodegenerative Diseases: Substituted 3,4-dihydro-2(1H)-quinolinones have been investigated as potent and selective inhibitors of monoamine oxidase B (MAO-B).[3][4] Inhibition of MAO-B is a validated therapeutic strategy for Parkinson's disease. The 7-fluoro substitution could influence the selectivity and potency of the compound for MAO isoforms.

-

Inflammatory and Cardiovascular Diseases: Certain dihydroquinolinone derivatives act as phosphodiesterase (PDE) inhibitors.[5] PDE inhibitors are used in the treatment of various conditions, including chronic obstructive pulmonary disease (COPD), asthma, and erectile dysfunction.

-

Glaucoma and Other Diseases: Some quinolinone analogs have been identified as carbonic anhydrase inhibitors.[6] This class of drugs is used to treat glaucoma, epilepsy, and other conditions.

Enzyme Inhibition Workflow:

Caption: A typical workflow for evaluating the enzyme inhibitory activity of this compound.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. While a specific Material Safety Data Sheet (MSDS) is not widely available, general guidelines for handling similar heterocyclic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a promising heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its fluorinated quinolinone core provides a versatile scaffold for the development of novel therapeutic agents targeting a range of diseases. Further research into its synthesis, biological activity, and mechanism of action is warranted to fully elucidate its therapeutic potential. This technical guide serves as a foundational resource for researchers and scientists working with this intriguing molecule.

References

- Sunal, S. G., Yabanoglu, S., Yesilada, A., & Ucar, G. (2007). Monoamine oxidase inhibitory activities of novel 3,4-dihydroquinolin-(1H)-2-one derivatives. Journal of Neural Transmission, 114(6), 717–719.

- Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. (2021).

- Synthesis of trifluoromethylated 3,4-‐dihydroquinolin-‐2(1H)-‐ ones via a photo-induced radical reaction of benzene-tethered 1,7-enynes with Togni reagent. (2016). The Royal Society of Chemistry.

- 1H, 19F, and 13C Analysis in Under Two Minutes. (2019). AZoM.

- Qin, Y., Xi, H., Chen, L., & Sun, X. (2010). 7-Amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1636.

- Gray, A. A., et al. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. Drug Testing and Analysis, 10(8), 1239–1247.

- Akocak, S., et al. (2021). Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. Archiv der Pharmazie, 354(11), e2100122.

- Meiring, L., Petzer, J. P., & Petzer, A. (2017). C6- and C7-Substituted 3,4-dihydro-2(1H)-quinolinones as Inhibitors of Monoamine Oxidase. Drug Research, 67(3), 170–178.

Sources

- 1. 7-Amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monoamine oxidase inhibitory activities of novel 3,4-dihydroquinolin-(1H)-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. C6- and C7-Substituted 3,4-dihydro-2(1H)-quinolinones as Inhibitors of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical properties of 7-fluoro-3,4-dihydroquinolin-2(1H)-one

An In-Depth Technical Guide to the Physicochemical Properties of 7-Fluoro-3,4-dihydroquinolin-2(1H)-one

Executive Summary

This compound is a fluorinated heterocyclic compound built upon the privileged quinolinone scaffold. This scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, most notably the antipsychotic drug aripiprazole.[1][2] The strategic introduction of a fluorine atom at the 7-position is a deliberate design choice intended to modulate the molecule's physicochemical and pharmacokinetic properties. Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—are leveraged by medicinal chemists to enhance metabolic stability, improve membrane permeability, and fine-tune binding affinities by altering pKa and forming specific intermolecular interactions.[3][4]

This technical guide provides a comprehensive exploration of the core physicochemical properties of this compound for researchers, scientists, and drug development professionals. It covers its structural and analytical characterization through spectroscopic methods, plausible synthetic strategies, and essential safety and handling protocols. The insights herein are synthesized to provide a field-proven perspective on the causality behind experimental choices and the interpretation of analytical data.

Compound Identification and Molecular Structure

The foundational step in any chemical analysis is the unambiguous identification of the molecule.

-

IUPAC Name: 7-fluoro-3,4-dihydro-1H-quinolin-2-one

-

Synonyms: 7-Fluoro-3,4-dihydro-2(1H)-quinolinone, 7-Fluoro-3,4-dihydrocarbostyril

-

CAS Number: 4590-52-7

The structure consists of a bicyclic system where a benzene ring is fused to a dihydropyridinone ring. The fluorine atom is substituted at the C7 position of the aromatic ring, and a lactam (cyclic amide) functionality is characteristic of the quinolinone core.

Core Physicochemical Properties

Understanding the fundamental physicochemical properties is critical for predicting a compound's behavior in both chemical and biological systems, from reaction kinetics to ADME (absorption, distribution, metabolism, and excretion) profiles.

Summary of Physicochemical Data

The following table summarizes the key known and predicted properties of this compound. Predicted values are computationally derived and serve as valuable estimates in the absence of complete experimental data.

| Property | Value | Source / Comment |

| Molecular Formula | C₉H₈FNO | [5][6] |

| Molecular Weight | 165.16 g/mol | [5][7] |

| Physical Appearance | Solid (predicted) | Based on related structures[1] |

| Melting Point | Not experimentally determined. | The related 7-hydroxy analog melts at 233-237 °C.[1] Fluorine substitution may alter this value. |

| Boiling Point | 305.8 ± 42.0 °C | Predicted[5] |

| Density | 1.241 ± 0.06 g/cm³ | Predicted[5] |

| pKa (Acidity) | 14.01 ± 0.20 | Predicted[5] |

| Solubility | Not experimentally determined. | Expected to have low solubility in water and higher solubility in polar organic solvents like DMSO and methanol, similar to its hydroxy analog.[1] |

Expert Analysis of Properties

-

pKa and the Lactam Moiety : The predicted pKa of ~14 is attributed to the N-H proton of the lactam.[5] This value indicates very weak acidity, typical for amides. The electron-withdrawing nature of the fluorine atom on the aromatic ring is expected to have a minor, albeit measurable, acidifying effect on this proton compared to the non-fluorinated parent compound. This subtle electronic modulation can be crucial for altering hydrogen bonding capabilities in a biological target.

-

Lipophilicity (LogP) : While an experimental LogP value is not available, the introduction of fluorine generally increases lipophilicity. For comparison, the related compound 7-fluoro-1,2,3,4-tetrahydroquinoline has a calculated LogP of 2.07.[8] This moderate lipophilicity is often a desirable trait in drug candidates, balancing aqueous solubility with the ability to cross lipid membranes.

-

Solubility : The planar, bicyclic structure and the presence of both a hydrogen bond donor (N-H) and acceptor (C=O) suggest that crystal packing forces will be significant, leading to low aqueous solubility. The use of organic co-solvents like DMSO is standard practice for in vitro assays.

Spectroscopic and Analytical Characterization

A multi-technique spectroscopic approach is essential for unequivocal structure confirmation and purity assessment. The workflow below illustrates an integrated strategy for characterization.

Caption: Proposed major fragmentation pathways for this compound in EI-MS.

-

Experimental Protocol (General EI-MS)

-

Sample Preparation: Dissolve a small quantity (~0.1 mg) of the compound in a volatile solvent (e.g., methanol or dichloromethane).

-

Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.

-

Ionization: Bombard the sample with a high-energy electron beam (standardly 70 eV). This energy level is chosen because it provides reproducible fragmentation patterns that are well-documented in spectral libraries.

-

Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate the mass spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Expertise & Causality : NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, a suite of experiments is necessary.

-

¹H NMR reveals the number and environment of protons.

-

¹³C NMR identifies the carbon skeleton.

-

¹⁹F NMR is exceptionally informative due to its high sensitivity and the wide chemical shift range of fluorine, which makes it an exquisite probe of the local electronic environment. [9][10]* Expected Spectral Features :

-

¹H NMR :

-

Two multiplets in the aliphatic region (~2.5-3.5 ppm), each integrating to 2H, corresponding to the two CH₂ groups at C3 and C4. These will likely appear as triplets if coupling is straightforward.

-

A broad singlet in the downfield region (>8.0 ppm) for the N-H proton.

-

Three signals in the aromatic region (~6.8-7.5 ppm) corresponding to the protons at C5, C6, and C8. The splitting patterns will be complex due to H-H and H-F coupling.

-

-

¹³C NMR :

-

Two signals in the aliphatic region (~20-40 ppm) for C3 and C4.

-

A signal for the carbonyl carbon (C2) around 170 ppm.

-

Six signals in the aromatic region (~110-150 ppm). The carbon directly attached to fluorine (C7) will show a large one-bond C-F coupling constant. Other aromatic carbons will show smaller two- or three-bond couplings.

-

-

¹⁹F NMR :

-

A single resonance, likely a multiplet due to coupling with adjacent aromatic protons. Its chemical shift provides a sensitive readout of the substitution pattern on the aromatic ring. [11]* Experimental Protocol (General NMR)

-

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H.

-

Shimming: Place the tube in the NMR spectrometer and optimize the magnetic field homogeneity (shimming) to obtain sharp, well-resolved peaks.

-

Acquisition:

-

Acquire a standard ¹H spectrum.

-

Acquire a proton-decoupled ¹³C spectrum. Decoupling removes C-H splitting, resulting in a simpler spectrum where each unique carbon appears as a singlet, which aids in counting the number of distinct carbon environments.

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data (FID) to generate the final spectrum.

-

Synthesis and Reactivity

While primarily a building block, understanding its synthesis provides context for potential impurities and reactivity.

-

Expertise & Causality : The most logical synthetic approach involves the cyclization of an N-arylpropanamide precursor. This strategy, a variation of the Bischler-Napieralski or related cyclizations, is robust for forming the dihydroquinolinone core. The choice of a strong acid or Lewis acid catalyst is crucial to promote the intramolecular electrophilic aromatic substitution.

Sources

- 1. 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone CAS#: 22246-18-0 [m.chemicalbook.com]

- 2. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. researchgate.net [researchgate.net]

- 5. chembk.com [chembk.com]

- 6. arctomsci.com [arctomsci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

- 10. Site-Specific Incorporation of 7-Fluoro-L-tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of 7-Fluoro-3,4-dihydroquinolin-2(1H)-one and its Derivatives: A Scaffold for Modern Drug Discovery

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Preamble: Navigating the Scientific Landscape

The 3,4-dihydroquinolin-2(1H)-one core, a structural motif present in numerous biologically active compounds, represents a privileged scaffold in medicinal chemistry. The strategic introduction of a fluorine atom, particularly at the C7 position, is a well-established method for modulating pharmacokinetic and pharmacodynamic properties, often enhancing potency and metabolic stability. This guide synthesizes the current understanding of 7-fluoro-3,4-dihydroquinolin-2(1H)-one and its derivatives. While comprehensive biological data for this specific scaffold remains an emerging field, this document will draw upon established principles of medicinal chemistry and data from closely related analogues to provide a robust framework for future research and development. We will explore the synthesis, prominent biological activities—including anticancer, neuroprotective, and antimicrobial effects—and the experimental methodologies crucial for their evaluation.

The this compound Scaffold: Synthesis and Significance

The synthesis of the this compound core is a critical first step in the development of novel derivatives. A common and effective method involves an intramolecular Friedel-Crafts type cyclization.

General Synthetic Approach

A prevalent synthetic route starts from a suitable N-acylpropionic acid precursor derived from a fluorinated aniline. The key cyclization step is typically mediated by a strong acid catalyst.

Illustrative Synthetic Pathway:

Caption: General synthesis of the core scaffold.

The rationale for this approach lies in its efficiency and the availability of starting materials. The choice of the Lewis acid (e.g., AlCl₃) and reaction conditions is critical to control regioselectivity and prevent the formation of the 5-fluoro isomer. Once the core scaffold is obtained, further derivatization can be achieved by targeting the nitrogen at position 1 or by functionalizing other positions on the aromatic ring, if desired.

Anticancer Activity: Targeting Key Oncogenic Pathways

The dihydroquinolinone scaffold has been extensively investigated for its anticancer properties, with derivatives showing inhibitory activity against crucial targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Poly (ADP-ribose) polymerase (PARP).

Mechanism of Action: VEGFR-2 Inhibition

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[1] Inhibitors of VEGFR-2 can starve tumors of their blood supply, thereby impeding their growth. Dihydroquinolinone derivatives often act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2.

Caption: Workflow for the in vitro PARP-1 inhibition assay.

Neuroprotective Activity

Derivatives of the 3,4-dihydroquinolin-2(1H)-one scaffold have shown promise as neuroprotective agents, with activities including anticonvulsant effects and inhibition of monoamine oxidase (MAO). [2]

Mechanism of Action: Modulation of GABAergic Neurotransmission

One key neuroprotective mechanism involves the enhancement of GABAergic neurotransmission. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Compounds that positively modulate the GABA-A receptor can reduce neuronal hyperexcitability, which is implicated in conditions like epilepsy. Some dihydroquinolinone derivatives have demonstrated potent binding affinity to the GABA-A receptor, suggesting they may act as positive allosteric modulators. [3]

Neuroprotective and Anticonvulsant Activity of Analogues

A study on 7-substituted 3,4-dihydroquinolin-2(1H)-one derivatives revealed significant anticonvulsant activity.

| Compound ID | Key Feature | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | GABA-A IC₅₀ (µM) | Reference |

| 5b | 7-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy) | 10.1 | 9.3 | 0.12 | [3] |

| Carbamazepine | Reference Drug | 8.8 | >50 | N/A | [3] |

| Ethosuximide | Reference Drug | >100 | 130.2 | N/A | [3] |

This data for 7-alkoxy analogues highlights the scaffold's potential for CNS applications. The 7-fluoro substitution would be expected to alter properties like blood-brain barrier permeability and target engagement.

Experimental Protocol: In Vitro Neuroprotection Assay Against Oxidative Stress

This protocol is designed to assess the ability of test compounds to protect neuronal cells from oxidative stress-induced cell death, a common pathological event in neurodegenerative diseases.

Objective: To quantify the protective effect of a test compound on neuronal cells (e.g., SH-SY5Y) exposed to an oxidative insult (e.g., hydrogen peroxide, H₂O₂).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is used to measure cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test Compound (dissolved in DMSO)

-

Hydrogen Peroxide (H₂O₂)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Compound Pre-treatment: Treat the cells with various concentrations of the test compound for 2-24 hours. The choice of pre-treatment time is crucial for assessing whether the compound acts by preventing damage or by activating cellular defense mechanisms.

-

Induction of Oxidative Stress: Add H₂O₂ to the wells (excluding the untreated control wells) to a final concentration known to induce approximately 50% cell death (e.g., 100-300 µM). Incubate for 24 hours.

-

MTT Assay:

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Express cell viability as a percentage relative to the untreated control cells.

-

Plot cell viability against compound concentration to determine the protective effect.

-

Self-Validation System:

-

Untreated Control: Cells treated with vehicle only (represents 100% viability).

-

Toxin Control: Cells treated with H₂O₂ only (represents the maximum level of damage).

-

Positive Control: A known neuroprotective agent (e.g., N-acetylcysteine) can be used to validate the assay's responsiveness.

Antimicrobial Activity

The quinolone core is famously the basis for the fluoroquinolone class of antibiotics. A major advance in this class was the discovery that a fluorine atom at position C6 conferred broad and potent antimicrobial activity. [4]While the core of this guide is a dihydro-quinolinone, which is structurally distinct from a quinolone antibiotic, the principles of fluorine's role are relevant. The 7-fluoro substitution on related heterocyclic scaffolds is known to contribute to potent antimicrobial effects.

Mechanism of Action

Fluoroquinolone antibiotics exert their bactericidal action by inhibiting DNA gyrase (topoisomerase II) and topoisomerase IV. [4]These enzymes are essential for bacterial DNA replication, transcription, and repair. Inhibition leads to the accumulation of DNA strand breaks, ultimately causing bacterial cell death. The fluorine atom enhances enzyme inhibition and cell penetration.

Antimicrobial Data for Related Fluoroquinolones

The following table shows the Minimum Inhibitory Concentration (MIC) values for fluoroquinolone derivatives with substitutions at the C7 position, demonstrating the potent activity of this class.

| Compound ID | Key Feature at C7 | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |

| 8f | 3-amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl | 0.06 | 0.5 | [5] |

| Ciprofloxacin | Piperazinyl (Reference) | 0.25-1 | 0.008-0.03 | [5] |

| Gemifloxacin | Pyrrolidinyl (Reference) | 0.015 | 0.03 | [5] |

This data illustrates the high potency achievable with C7-substituted fluoroquinolones. Derivatives of this compound should be evaluated to determine if they possess similar activity.

Conclusion and Future Directions

The this compound scaffold is a promising starting point for the development of novel therapeutics. Drawing on evidence from related structural classes, derivatives of this core are predicted to exhibit significant biological activities, particularly in the realms of oncology and neuroscience. The presence of the 7-fluoro substituent is anticipated to confer advantageous properties, including enhanced target binding and improved metabolic stability.

Future research should focus on the systematic synthesis and screening of derivative libraries to establish clear Structure-Activity Relationships (SAR). Key areas for exploration include:

-

Anticancer: Elucidating the potency of derivatives against PARP-1 and various receptor tyrosine kinases like VEGFR-2.

-

Neuroprotection: Investigating effects on a broader range of CNS targets and evaluating efficacy in in vivo models of neurological disease.

-

Antimicrobial: Screening against a wide panel of pathogenic bacteria and fungi to determine the spectrum of activity and potential for development as novel anti-infectives.

By leveraging the established principles of medicinal chemistry and the detailed experimental protocols outlined in this guide, researchers are well-equipped to unlock the full therapeutic potential of this versatile chemical scaffold.

References

-

Kurouchi, H., Kawamoto, K., Sugimoto, H., Nakamura, S., Otani, Y., & Ohwada, T. (2012). Cationic cascade reactions for the synthesis of polycyclic compounds: trifluoromethanesulfonic acid-catalyzed cyclization of N-aryl-N-(alkenyl)carbamic acid methyl esters. Journal of Organic Chemistry, 77(20), 9313-9328. [Link]

-

Wolfson, J. S., & Hooper, D. C. (1989). The fluorinated quinolones. PubMed. [Link]

-

Janknegt, R. (1986). Fluorinated quinolones. A review of their mode of action, antimicrobial activity, pharmacokinetics and clinical efficacy. ResearchGate. [Link]

-

Drug Delivery. (2024). This compound. Drug Delivery. [Link]

-

Wang, D., et al. (2015). Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives. Molecules, 20(8), 13631-13648. [Link]

-

Mishra, R., et al. (2023). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry, 14(9), 1629-1662. [Link]

-

Al-Ostath, A., et al. (2023). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry, 14(5), 798-825. [Link]

-

Ghorbani, M., et al. (2014). Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one. Iranian Journal of Pharmaceutical Research, 13(3), 901-908. [Link]

-

Gasparotto, V., et al. (2022). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers in Pharmacology, 13, 969446. [Link]

-

BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. BPS Bioscience. [Link]

-

El-Gamal, M. I., et al. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic Chemistry, 86, 557-567. [Link]

-

Abdel-Ghani, T. M., et al. (2021). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules, 26(23), 7178. [Link]

-

Giannini, G., et al. (2014). Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. Bioorganic & Medicinal Chemistry Letters, 24(3), 846-851. [Link]

-

Wang, X., et al. (2021). Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. Archiv der Pharmazie, 354(11), e2100122. [Link]

-

Zhao, Y., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Frontiers in Chemistry, 11, 1162468. [Link]

-

Al-Suwaidan, I. A., et al. (2023). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer’s Disease Through Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 28(15), 5779. [Link]

-

Wang, Y., et al. (2020). Synthesis of 3,4-dihydroquinolin-2(1H)-one derivatives with anticonvulsant activity and their binding to the GABAA receptor. Bioorganic Chemistry, 103, 104182. [Link]

-

ResearchGate. (n.d.). SYNTHESIS OF 7-SUBSTITUTED-4-HYDROXYQUINOLIN-2(1H)-ONE FOR ANTI- BACTERIAL AND ANTI-FUNGAL ACTIVITY. ResearchGate. [Link]

-

Pillay, S., et al. (2024). Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. Molecules, 29(4), 844. [Link]

-

Hopkins, B. B., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2119335119. [Link]

-

Sunal, S. G., et al. (2007). Monoamine oxidase inhibitory activities of novel 3,4-dihydroquinolin-(1H)-2-one derivatives. Journal of Neural Transmission, 114(6), 717-719. [Link]

-

Zhang, X., et al. (2023). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. International Journal of Molecular Sciences, 24(13), 11048. [Link]

Sources

- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monoamine oxidase inhibitory activities of novel 3,4-dihydroquinolin-(1H)-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 3,4-dihydroquinolin-2(1H)-one derivatives with anticonvulsant activity and their binding to the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 7-FLUORO-8-METHYL-3,4-DIHYDROQUINOLIN-2(1H)-ONE synthesis - chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

7-fluoro-3,4-dihydroquinolin-2(1H)-one spectral data analysis (NMR, MS, IR)

An In-depth Technical Guide to the Spectral Analysis of 7-fluoro-3,4-dihydroquinolin-2(1H)-one

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the spectral analysis of this compound (CAS: 4590-52-7). As a key heterocyclic scaffold, the precise structural elucidation of this compound is paramount for its application in medicinal chemistry and materials science. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and a predictive interpretation of the spectral data based on foundational chemical principles and data from analogous structures.

The analytical workflow presented herein is designed as a self-validating system, where data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are integrated to provide an unambiguous structural confirmation.

Molecular Structure and Spectroscopic Overview

This compound is a substituted quinolinone featuring a lactam ring fused to a fluorinated benzene ring. Its structure contains several key features that give rise to characteristic spectroscopic signatures:

-

An aromatic system with three protons, whose signals will be influenced by the electron-withdrawing fluorine atom and the electron-donating amide group.

-

A lactam moiety (a cyclic amide), which will show a distinct carbonyl (C=O) stretch in the IR spectrum and influence the chemical shifts of adjacent atoms.

-

An aliphatic ethyl bridge (-CH₂-CH₂-) within a heterocyclic ring, which will produce characteristic signals in the ¹H NMR spectrum.

-

A fluorine substituent , which will induce characteristic splitting patterns in both the ¹H and ¹³C NMR spectra due to spin-spin coupling (J-coupling).

The molecular formula is C₉H₈FNO, corresponding to a monoisotopic mass of 165.0590 Da.[1]

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential, with particular attention paid to the couplings involving the fluorine atom.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic, aliphatic, and amide protons. The solvent of choice (e.g., CDCl₃ or DMSO-d₆) will affect the chemical shift of the N-H proton.[2]

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Key Coupling Interactions |

| H-N1 (Amide) | 8.0 - 10.5 | Broad Singlet | 1H | Exchangeable with D₂O |

| H-5 (Aromatic) | 7.1 - 7.3 | Doublet of Doublets (dd) | 1H | ortho to H-6, meta to F |

| H-6 (Aromatic) | 6.7 - 6.9 | Triplet of Doublets (td) | 1H | ortho to H-5 and F, meta to H-8 |

| H-8 (Aromatic) | 6.6 - 6.8 | Doublet of Doublets (dd) | 1H | ortho to F, meta to H-6 |

| H-4 (Aliphatic) | 2.9 - 3.1 | Triplet (t) | 2H | Coupled to H-3 |

| H-3 (Aliphatic) | 2.6 - 2.8 | Triplet (t) | 2H | Coupled to H-4 |

Causality and Interpretation:

-

Aromatic Region: The fluorine at C7 exerts a strong electron-withdrawing effect, influencing the chemical shifts of the aromatic protons (H-5, H-6, H-8). The splitting patterns are complex due to both proton-proton (ortho and meta) and proton-fluorine couplings (ortho, meta, para). H-6 and H-8, being ortho to the fluorine, will exhibit the largest H-F coupling constants.

-

Aliphatic Region: The protons at C3 and C4 form a simple ethyl system. They are expected to appear as two distinct triplets due to vicinal coupling with each other, a pattern characteristic of the dihydroquinolinone core.[3][4]

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum should display 9 distinct carbon signals. The most informative feature will be the large, one-bond coupling between C7 and the fluorine atom (¹JCF).

| Carbon Assignment | Predicted δ (ppm) | Key Coupling Interactions |

| C-2 (Carbonyl) | 168 - 172 | - |

| C-7 (C-F) | 158 - 163 | Large ¹JCF coupling (240-250 Hz) |

| C-8a | 138 - 142 | Small ²JCF coupling |

| C-5 | 127 - 130 | Small ³JCF coupling |

| C-4a | 122 - 126 | Small ³JCF coupling |

| C-8 | 115 - 118 | Medium ²JCF coupling |

| C-6 | 112 - 115 | Medium ²JCF coupling |

| C-4 (Aliphatic) | 30 - 35 | - |

| C-3 (Aliphatic) | 25 - 30 | - |

Causality and Interpretation:

-

C-F Coupling: The carbon directly attached to the fluorine (C7) will appear as a doublet with a very large coupling constant, which is a definitive indicator of a C-F bond. Adjacent carbons (C6, C8, C8a, C5, C4a) will also show smaller couplings, which can be invaluable for confirming assignments using 2D NMR techniques like HMBC.

-

Chemical Shifts: The C7 chemical shift is significantly downfield due to the deshielding effect of the attached fluorine. The carbonyl carbon (C2) will be the most downfield signal, characteristic of a lactam.[5][6]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time will be necessary.

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D spectra such as COSY (to confirm H-H correlations, e.g., H3-H4) and HSQC/HMBC (to correlate protons with their directly attached and long-range carbons, respectively).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Electrospray ionization (ESI) in positive mode is a suitable technique for this molecule, as the lactam nitrogen can be readily protonated.

Predicted Mass Spectrum (ESI+)

-

Molecular Formula: C₉H₈FNO

-

Exact Mass: 165.0590

-

Primary Ion: The base peak is expected to be the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 166.0668.

Predicted Fragmentation Pathway

Tandem MS (MS/MS) of the parent ion at m/z 166 would reveal characteristic fragmentation. The fragmentation of quinolones often involves the loss of small neutral molecules like CO and H₂O.[7][8]

Caption: Predicted ESI-MS/MS fragmentation pathway for this compound.

Causality and Interpretation:

-

Loss of Carbon Monoxide: The most common initial fragmentation for quinolinones is the loss of a neutral CO molecule from the lactam carbonyl group, leading to a fragment at m/z 138.[9][10]

-

Retro-Diels-Alder (RDA): An alternative fragmentation could be a retro-Diels-Alder reaction involving the dihydro ring, leading to the expulsion of ethene (C₂H₄), which would also result in a fragment at m/z 138. High-resolution MS would be needed to distinguish this from the CO loss fragment.

-

Subsequent Fragmentation: The fragment at m/z 138 could further lose HF to yield a fragment at m/z 118. This loss of HF is characteristic of fluorinated aromatic compounds.

Experimental Protocol for LC-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Chromatography: Inject the sample onto a liquid chromatography system (e.g., using a C18 column) to ensure purity before MS analysis.

-

Ionization: Use an electrospray ionization (ESI) source in positive ion mode.

-

MS Scan: Perform a full scan to detect the parent ion [M+H]⁺ at m/z 166.

-

MS/MS Analysis: Select the ion at m/z 166 for collision-induced dissociation (CID) to generate and analyze the fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. The spectrum is typically dominated by strong absorptions from the N-H and C=O bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

| 3200 - 3300 | N-H Stretch | Lactam | Strong, Broad |

| 3000 - 3100 | C-H Stretch | Aromatic | Medium |

| 2850 - 2960 | C-H Stretch | Aliphatic (CH₂) | Medium |

| 1660 - 1690 | C=O Stretch | Lactam (6-membered ring) | Strong |

| 1580 - 1620 | C=C Stretch | Aromatic Ring | Medium-Strong |

| 1200 - 1280 | C-F Stretch | Aryl-Fluoride | Strong |

Causality and Interpretation:

-

N-H Stretch: The broadness of the N-H peak is due to hydrogen bonding between molecules in the solid or neat state.

-

C=O Stretch: The position of the carbonyl absorption is characteristic of a six-membered ring lactam.[11] Conjugation with the aromatic ring slightly lowers its frequency compared to a saturated lactam.

-

C-F Stretch: A strong band in the 1200-1300 cm⁻¹ region is a reliable indicator of the C-F bond.[12][13] The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands unique to the molecule's overall structure.

Experimental Protocol for ATR-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and record the sample spectrum.

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Integrated Analytical Workflow

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the puzzle, and together they form a self-validating system for structural confirmation.

Caption: Integrated workflow for the spectroscopic analysis and structural confirmation.

This workflow ensures trustworthiness. MS confirms the molecular formula. IR confirms the presence of the core functional groups. Finally, NMR provides the definitive atom-by-atom connectivity, confirming the specific isomer and completing the structural proof.

References

- Urbańska, K., & Kokot, Z. J. (2008). SPECTROSCOPIC INVESTIGATIONS OF FLUOROQUINOLONES METAL ION COMPLEXES. Acta Poloniae Pharmaceutica, 65(5), 621-628. (Source for general spectroscopic properties of fluoroquinolones)

- Chen, J., et al. (2016). Synthesis of trifluoromethylated 3,4-dihydroquinolin-2(1H)-ones via a photocatalytic radical cyclization. Organic & Biomolecular Chemistry, 14, 8073-8077.

- Abu-Shqair, I., et al. (2013). Spectroscopic Studies on the Binding of Some Fluoroquinolones with DNA. Journal of Applicable Chemistry, 2(6), 1628-1637.

- Park, S. Y., et al. (2001). Spectroscopic properties of fluoroquinolone antibiotics in water-methanol and water-acetonitrile mixed solvents. Journal of Photochemistry and Photobiology A: Chemistry, 143(2-3), 149-156. (Source for general spectroscopic behavior of fluoroquinolones)

-

Wang, Y., et al. (2023). Deciphering and investigating fragment mechanism of quinolones using multi-collision energy mass spectrometry and computational chemistry strategy. Rapid Communications in Mass Spectrometry, 37(12), e9514. [Link]

-

Khan, A. A., et al. (2008). Spectrophotometric Methods for the Determination of Fluoroquinolones: A Review. Critical Reviews in Analytical Chemistry, 38(1), 20-31. [Link]

-

Wang, J., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. ChemistryOpen, 13(6), e202400061. [Link]

-

Nguyen, T. A., et al. (2015). Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. Journal of Analytical Methods in Chemistry, 2015, 810756. [Link]

-

Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781-790. [Link]

-

Wang, J., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. ResearchGate. [Link]

- Tang, Q., et al. (2008). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Journal of the Chinese Chemical Society, 55(5), 1056-1062.

-

Wang, Y., et al. (2011). 7-Amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2616. [Link]

- Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155.

-

Shi, D., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Frontiers in Chemistry, 11, 1168285. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). Retrieved from [Link]

- Supporting Information for thesis. (n.d.). Copies of 1H, 13C, 19F NMR spectra.

- University of Colorado Boulder. (n.d.). Organic Chemistry Lab Manual: IR Spectroscopy. (Source for general IR frequencies of lactams)

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

- University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. (Source for general IR absorption table)

- Cîrîc, A., et al. (2007). Infrared Assisted Production of 3,4-Dihydro-2(1H)-pyridones in Solvent-Free Conditions. Revista de Chimie, 58(10), 993-996. (Source for NMR of similar heterocyclic systems)

- Kumar, B. S., et al. (2012). Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. Bioorganic & Medicinal Chemistry Letters, 22(18), 5891-5895.

- Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.

- Grimes, J. H. (2013). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. (Source for discussion of quinoline NMR properties)

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Methyl-3,4-dihydroquinolin-2(1H)-one. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

Drug Delivery. (2024). This compound. Retrieved from [Link]

- BenchChem. (2025). An In-Depth Technical Guide to 8-Fluoro-3,4-dihydroquinolin-2(1H)-one. (Source for a similar technical guide structure)

-

Chemistry LibreTexts. (2023). Interpreting Infrared Spectra. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 7-Fluoro-6-nitro-1,2,3,4-tetrahydroquinolin-2-one. PubChem Compound Database. Retrieved from [Link]

-

Joseph, C., et al. (2014). Spectroscopic (FT-IR, FT-Raman) investigations and quantum chemical calculations of 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 579-591. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. digibuo.uniovi.es [digibuo.uniovi.es]

- 7. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

- 11. www1.udel.edu [www1.udel.edu]

- 12. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 13. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

literature review on 7-fluoro-3,4-dihydroquinolin-2(1H)-one

An In-Depth Technical Guide to 7-Fluoro-3,4-dihydroquinolin-2(1H)-one: A Privileged Scaffold in Modern Drug Discovery

Executive Summary: The 3,4-dihydroquinolin-2(1H)-one core is a significant structural motif in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of a fluorine atom at the 7-position creates this compound, a versatile building block that offers unique electronic properties and metabolic stability, making it a highly attractive scaffold for drug development. This guide provides a comprehensive overview of this compound, detailing its synthesis, physicochemical properties, and spectroscopic characterization. Critically, it explores its role as a foundational scaffold for developing potent inhibitors targeting a range of diseases, from cancer and diabetic complications to infectious diseases. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their therapeutic programs.

Nitrogen-containing heterocyclic compounds are cornerstones of pharmaceutical development. Among them, the 3,4-dihydroquinolin-2(1H)-one framework, a bicyclic lactam, is recognized as a "privileged scaffold".[1] This designation stems from its ability to serve as a versatile template for designing ligands that can interact with a wide array of biological targets. Its rigid structure, combined with multiple points for synthetic modification, allows for the precise spatial orientation of functional groups to achieve high-affinity binding to enzymes and receptors.

The strategic incorporation of a fluorine atom, particularly on the aromatic ring, is a widely used strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, binding affinity, and membrane permeability. In the case of this compound, the electron-withdrawing nature of the fluorine at the C-7 position can significantly modulate the electronic character of the aromatic system and influence the acidity of the N-H proton, thereby impacting its interactions with biological targets.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These predicted and experimentally derived values are crucial for its application in synthesis and for computational modeling in drug design.

| Property | Value | Source |

| CAS Number | 4590-52-7 | |

| Molecular Formula | C₉H₈FNO | [2] |

| Molecular Weight | 165.16 g/mol | [2] |

| Density (Predicted) | 1.241 ± 0.06 g/cm³ | [2] |

| Boiling Point (Predicted) | 305.8 ± 42.0 °C | [2] |

| pKa (Predicted) | 14.01 ± 0.20 | [2] |

Synthesis and Mechanistic Considerations

The construction of the 3,4-dihydroquinolin-2(1H)-one ring system is typically achieved through intramolecular cyclization reactions. One of the most common and effective methods is the acid-catalyzed cyclization of an appropriate N-phenylpropanamide precursor.

Representative Synthetic Protocol: Acid-Catalyzed Intramolecular Cyclization

This protocol outlines a general procedure for the synthesis of substituted 3,4-dihydroquinolin-2(1H)-ones, which can be adapted for the 7-fluoro analog. The key step involves an intramolecular Friedel-Crafts-type reaction where a strong acid promotes the cyclization of an acylamino-substituted phenylpropane derivative.

Step-by-Step Methodology:

-

Precursor Synthesis: An appropriately substituted aniline (e.g., 3-fluoroaniline) is first acylated with a suitable 3-phenylpropanoyl chloride or a related activated carboxylic acid derivative. This reaction is typically performed in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cyclization Reaction: The resulting N-(fluorophenyl)propanamide is dissolved in a suitable solvent (e.g., chlorobenzene).

-

Catalyst Addition: A strong Lewis acid, such as aluminum trichloride (AlCl₃), is added portion-wise to the solution while maintaining a controlled temperature (often below 30°C) to manage the exothermic reaction.[3]

-

Reaction Progression: The reaction mixture is stirred, often with gentle heating, for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction is carefully quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and protonates the product.

-

Extraction and Purification: The aqueous and organic layers are separated. The aqueous layer is extracted multiple times with an appropriate organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Final Product: The crude residue is purified by flash column chromatography on silica gel or by recrystallization to yield the pure this compound.

Causality and Experimental Rationale:

-

Choice of Catalyst: Aluminum trichloride is a powerful Lewis acid that coordinates with the carbonyl oxygen of the amide, rendering the aromatic ring more susceptible to electrophilic attack by the activated acyl group. Other strong protic acids like trifluoromethanesulfonic acid can also be employed to achieve this transformation.[4]

-

Temperature Control: The initial addition of AlCl₃ is highly exothermic. Maintaining a low temperature prevents uncontrolled side reactions and degradation of the starting material.

-

Quenching: Quenching with an ice/acid mixture is critical for breaking down the product-catalyst complex and ensuring the product can be extracted into the organic phase.

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of the target compound.

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Structural Characterization

The structural confirmation of this compound relies on a combination of standard spectroscopic techniques. While a specific, published spectrum for this exact compound is not detailed in the preliminary search, its expected spectroscopic features can be reliably predicted based on data from closely related analogs.[5][6][7]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aliphatic protons at C3 and C4, likely appearing as triplets between δ 2.5-3.5 ppm. The aromatic protons will appear in the δ 7.0-8.0 ppm region, with coupling patterns influenced by the fluorine atom (H-F coupling). The N-H proton will present as a broad singlet, typically downfield.

-

¹³C NMR: The spectrum will feature a characteristic carbonyl carbon signal (C2) around δ 170 ppm. Aliphatic carbons (C3, C4) will resonate upfield, while the aromatic carbons will appear between δ 110-140 ppm. The carbon directly attached to the fluorine (C7) will show a large one-bond C-F coupling constant.

-

¹⁹F NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the single fluorine atom.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular formula (C₉H₈FNO) by providing a highly accurate mass measurement of the molecular ion [M+H]⁺.[5]

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch for the lactam carbonyl group (around 1680 cm⁻¹) and an N-H stretching band (around 3200 cm⁻¹).

A Versatile Scaffold in Medicinal Chemistry

While this compound itself is not reported to have significant biological activity, its true value lies in its role as a core scaffold for the synthesis of potent and selective drug candidates. The dihydroquinolinone core provides a rigid and synthetically tractable platform, while the 7-fluoro substituent offers a key handle for modulating pharmacokinetics and target engagement.

Application in Developing Novel Therapeutics

Derivatives built upon the closely related 7-amino-3,4-dihydroquinolin-2(1H)-one and other analogs have demonstrated significant activity across multiple therapeutic areas.

| Therapeutic Area | Target / Mechanism | Key Derivatives & Activity | Reference |

| Oncology | Tubulin Polymerization Inhibition | 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one derivatives show potent cytotoxicity (GI₅₀ = 4.6–9.6 nM) | [8] |

| Diabetic Complications | Aldose Reductase (AKR1B1) & ROS Inhibition | Phenyl-substituted derivatives exhibit potent AKR1B1 inhibition (IC₅₀ = 0.035 µM) and strong anti-ROS activity. | [9] |

| Enzyme Inhibition | Human Carbonic Anhydrase (hCA) II | Peptide conjugates of 7-amino-dihydroquinolinone show hCA II inhibition (IC₅₀ = 15.7–65.7 µM). | [10] |

| Infectious Diseases | Antileishmanial Activity | Pyrrolo[3,4-b]quinolin-1-one derivatives show significant reduction in parasite burden in vivo. | [11][12] |

Visualizing Scaffold Derivatization for Drug Discovery

The following diagram illustrates how the core scaffold can be elaborated to generate a library of diverse compounds for screening against various biological targets.

Caption: Derivatization strategy for the this compound scaffold.

Future Perspectives

This compound is more than just a chemical entity; it is an enabling tool for drug discovery. Its robust synthesis and the advantageous properties imparted by the fluorine atom position it as a scaffold of high interest for future medicinal chemistry campaigns. The continued exploration of new synthetic methodologies to decorate this core will undoubtedly lead to the discovery of novel therapeutic agents. Further studies focusing on its use in fragment-based drug design and the synthesis of libraries for high-throughput screening are warranted. The proven success of its derivatives suggests that this "privileged scaffold" will continue to be a valuable component in the development of next-generation medicines.

References

- 7-FLUORO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE synthesis - chemicalbook.

- 7-FLUORO-8-METHYL-3,4-DIHYDROQUINOLIN-2(1H)-ONE synthesis - chemicalbook.

- This compound - Drug Delivery.

- Synthesis of trifluoromethylated 3,4-‐dihydroquinolin-‐2(1H)-‐ones via a photo.

- This compound - ChemBK.

- Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities - PubMed.

- Scaffold Hopping-Driven Optimization of 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones as Novel Tubulin Inhibitors - NIH.

- Novel 3,4-dihydroquinolin-2(1H)-one derivatives as dual inhibitor targeting AKR1B1/ROS for treatment of diabetic complications: Design, synthesis and biological evaluation - PubMed.

- Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations - PMC - NIH.

- 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PubMed Central.

- Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents.

- Spectroscopic (FT-IR, FT-Raman) investigations and quantum chemical calculations of 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid - PubMed.

- Synthesis, Spectroscopic Studies and Antifungal Activity of 7 -amino-4-methyl-quinolin-2(1H)-one | ChemSearch Journal.

- Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents - RSC Medicinal Chemistry (RSC Publishing).

Sources

- 1. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 7-FLUORO-8-METHYL-3,4-DIHYDROQUINOLIN-2(1H)-ONE synthesis - chemicalbook [chemicalbook.com]

- 4. 7-FLUORO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE synthesis - chemicalbook [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. Spectroscopic (FT-IR, FT-Raman) investigations and quantum chemical calculations of 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Spectroscopic Studies and Antifungal Activity of 7 -amino-4-methyl-quinolin-2(1H)-one | ChemSearch Journal [ajol.info]

- 8. Scaffold Hopping-Driven Optimization of 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones as Novel Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel 3,4-dihydroquinolin-2(1H)-one derivatives as dual inhibitor targeting AKR1B1/ROS for treatment of diabetic complications: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]